Home > Products > Screening Compounds P61918 > 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one - 2097928-98-6

2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Catalog Number: EVT-3044892
CAS Number: 2097928-98-6
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits strong inhibitory activity against BRD4, a protein involved in gene expression regulation. [] Preclinical studies have shown that AZD5153 effectively downregulates c-Myc, a key oncogene, and inhibits tumor growth in xenograft models. []

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 possesses the [, , ]triazolo[4,3-b]pyridazine core found in the target compound. The key structural difference lies in the substituents attached to this core. SGX523 features a (1-methyl-1H-pyrazol-4-yl)thio group at the 3-position and a quinoline ring at the 6-position, whereas the target compound has a piperidin-4-ylmethanone at the 6-position and lacks substitution at the 3-position. Despite these differences, both compounds fall under the broader category of triazolopyridazine derivatives.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Similar to Compound 1, Compound 2 underscores the importance of considering bioactivation and metabolic stability when designing and developing drugs containing the [, , ]triazolo[4,3-b]pyridazine scaffold.

Overview

The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is an intricate organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique structural arrangement that incorporates a triazolopyridazine moiety and a cyclopentapyridazine core, which are of significant interest due to their biological activities.

Source and Classification

This compound is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structures. The presence of both triazole and pyridazine rings suggests potential pharmacological properties. Such compounds are often explored for their roles in drug development and biological research due to their ability to interact with various biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves several key steps:

  1. Formation of the Triazolopyridazine Core: The initial step typically involves the cyclization of suitable precursors containing hydrazine derivatives with pyridazine substrates. This step is crucial as it establishes the foundational structure of the compound.
  2. Piperidine Attachment: Following the formation of the triazolopyridazine core, piperidine can be introduced through nucleophilic substitution reactions. This step often requires specific reaction conditions such as controlled temperature and the use of solvents like dimethylformamide or ethanol.
  3. Cyclopentapyridazine Integration: The cyclopentapyridazine moiety is integrated into the structure through additional cyclization reactions or coupling methods that may involve palladium catalysts to enhance reaction efficiency.

Each step requires careful optimization to achieve high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be depicted as follows:

  • Molecular Formula: C_{15}H_{18}N_{6}O
  • Molecular Weight: Approximately 306.35 g/mol
  • Structural Features:
    • Contains multiple nitrogen atoms contributing to its heterocyclic nature.
    • The presence of a cyclopentane ring fused with a pyridazine enhances its structural complexity.

This molecular configuration suggests potential interactions with biological macromolecules due to its diverse functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

This compound can undergo various chemical reactions typical for heterocycles:

  1. Oxidation: The nitrogen atoms in the heterocycles can participate in oxidation reactions to form N-oxides or other oxidized derivatives.
  2. Reduction: Functional groups within the molecule can be reduced using reagents such as lithium aluminum hydride to yield amines or other reduced forms.
  3. Substitution Reactions: The aromatic rings present allow for electrophilic substitution reactions that can modify the electronic properties and reactivity of the compound.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

The mechanism of action for 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is hypothesized to involve interactions with specific biological targets such as enzymes or receptors:

  1. Binding Affinity: The triazolopyridazine moiety likely enhances binding affinity to target proteins due to its ability to form hydrogen bonds and hydrophobic interactions.
  2. Biochemical Pathway Modulation: By interacting with key enzymes involved in metabolic pathways, this compound may either inhibit or activate specific biochemical processes leading to therapeutic effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.

These properties are critical for determining its suitability for various applications in research and development.

Applications

Scientific Uses

The compound has potential applications in several scientific fields:

  1. Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting various diseases.
  2. Biological Research: Investigating its interactions with biological systems can provide insights into new therapeutic mechanisms.
  3. Material Science: Due to its complex structure and chemical reactivity, it may find uses in developing new materials or catalysts.

Properties

CAS Number

2097928-98-6

Product Name

2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

IUPAC Name

2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Molecular Formula

C18H21N7O

Molecular Weight

351.414

InChI

InChI=1S/C18H21N7O/c26-18-10-14-2-1-3-15(14)21-24(18)11-13-6-8-23(9-7-13)17-5-4-16-20-19-12-25(16)22-17/h4-5,10,12-13H,1-3,6-9,11H2

InChI Key

UWKUWFGTNBHNGS-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.